molecular formula C7H16N2O2 B15278403 2-Ethyl-N'-hydroxy-2-methoxybutanimidamide

2-Ethyl-N'-hydroxy-2-methoxybutanimidamide

Cat. No.: B15278403
M. Wt: 160.21 g/mol
InChI Key: GOKISLWDNXQMRR-UHFFFAOYSA-N
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Description

2-Ethyl-N'-hydroxy-2-methoxybutanimidamide is a substituted imidamide derivative characterized by a four-carbon (butanimidamide) backbone with dual substituents at the 2-position: an ethyl (-C₂H₅) and a methoxy (-OCH₃) group. The N'-hydroxyimino moiety (-NHOH) is a reactive functional group common to this class of compounds, often implicated in coordination chemistry, catalysis, or pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethyl-N'-hydroxy-2-methoxybutanimidamide

InChI

InChI=1S/C7H16N2O2/c1-4-7(5-2,11-3)6(8)9-10/h10H,4-5H2,1-3H3,(H2,8,9)

InChI Key

GOKISLWDNXQMRR-UHFFFAOYSA-N

Isomeric SMILES

CCC(CC)(/C(=N/O)/N)OC

Canonical SMILES

CCC(CC)(C(=NO)N)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N’-hydroxy-2-methoxybutanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-N’-hydroxy-2-methoxybutanimidamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-N’-hydroxy-2-methoxybutanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is likely to involve common biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

N'-Hydroxy-2-methoxybutanimidamide

  • Structure : Lacks the ethyl group at the 2-position, retaining only the methoxy substituent on the butanimidamide chain.
  • Implications : Reduced steric bulk compared to the target compound may enhance solubility in polar solvents. This simpler structure is frequently utilized as a synthetic intermediate in pharmaceutical workflows .

2-(Diethylamino)-N′-hydroxyethanimidamide Structure: Features a diethylamino (-N(C₂H₅)₂) group on a shorter ethanimidamide (two-carbon) backbone. The shorter chain may reduce lipophilicity compared to the target compound .

N'-Hydroxy-2-phenoxyethanimidamide Structure: Substitutes the ethyl and methoxy groups with a phenoxy (-OPh) moiety on an ethanimidamide backbone. Such derivatives are explored in material science for their π-π stacking interactions .

N'-Hydroxy-2-(2-thienyl)ethanimidamide

  • Structure : Incorporates a thiophene (heterocyclic) substituent on the ethanimidamide chain.
  • Implications : The sulfur atom in the thienyl group confers unique electronic properties, useful in organic electronics or as a ligand in transition-metal complexes .

Physicochemical Properties

A comparative overview of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity Likely Solubility Profile
2-Ethyl-N'-hydroxy-2-methoxybutanimidamide C₇H₁₅N₃O₂ 173.21 Ethyl, Methoxy Moderate Moderate in polar solvents
N'-Hydroxy-2-methoxybutanimidamide C₅H₁₁N₃O₂ 145.16 Methoxy High High in water/ethanol
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₅N₃O 145.21 Diethylamino Low Soluble in DMSO/THF
N'-Hydroxy-2-phenoxyethanimidamide C₈H₁₀N₂O₂ 166.18 Phenoxy Low Low in water
N'-Hydroxy-2-(2-thienyl)ethanimidamide C₆H₈N₂OS 156.21 Thienyl Moderate Soluble in DCM/acetone

Key Observations :

  • The ethyl and methoxy groups in the target compound balance lipophilicity and polarity, making it versatile for diverse solvent systems.
  • Aromatic substituents (e.g., phenoxy, thienyl) increase molecular weight and reduce aqueous solubility, favoring organic media.
  • Amino groups (e.g., diethylamino) enhance basicity but may complicate purification due to protonation-dependent solubility .

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